4-Chloro-6,8-dimethoxy-2-methylquinoline 4-Chloro-6,8-dimethoxy-2-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14887006
InChI: InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

4-Chloro-6,8-dimethoxy-2-methylquinoline

CAS No.:

Cat. No.: VC14887006

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,8-dimethoxy-2-methylquinoline -

Specification

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name 4-chloro-6,8-dimethoxy-2-methylquinoline
Standard InChI InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3
Standard InChI Key WDLNMJWYDJLDES-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-Chloro-6,8-dimethoxy-2-methylquinoline (C₁₂H₁₂ClNO₂) features a quinoline backbone substituted with a chlorine atom at position 4, methoxy groups at positions 6 and 8, and a methyl group at position 2. The methoxy groups enhance electron density in the aromatic system, while the chlorine atom introduces electrophilic reactivity. Key properties include:

PropertyValue
Molecular Weight237.68 g/mol
Melting Point185–187°C (estimated)
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coefficient)2.8 (predicted)

The spatial arrangement of substituents influences intermolecular interactions, as evidenced by its crystalline structure in analogous compounds .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves a multi-step sequence derived from methodologies applied to structurally related quinolines :

  • Nitrification: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

  • Reductive Cyclization: Catalytic hydrogenation induces cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: Treatment with phosphorus oxychloride replaces the hydroxyl group with chlorine.

For the 6,8-dimethoxy variant, adjustments to starting materials (e.g., 3,5-dimethoxyacetophenone) are required to achieve the desired substitution pattern.

Industrial Scalability

Optimized conditions for large-scale production include:

  • Catalyst Recycling: Palladium on carbon (Pd/C) reused for hydrogenation steps to reduce costs.

  • Solvent Selection: Ethanol-water mixtures improve yield during cyclization (85–90% efficiency) .

Reactivity and Functionalization

The compound’s chlorine atom at position 4 serves as a site for nucleophilic substitution, enabling derivatization:

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic Aromatic SubstitutionPrimary amines, K₂CO₃, DMF4-Amino-6,8-dimethoxy-2-methylquinoline
Suzuki–Miyaura CouplingBoronic acids, Pd(PPh₃)₄Biarylquinoline derivatives

Methoxy groups at positions 6 and 8 resist demethylation under mild conditions, preserving ring electronics during reactions.

CompoundMIC against S. aureus (μg/mL)
4-Chloro-6,8-dimethoxy-2-methylquinoline12.5 (predicted)
Ciprofloxacin0.5

Comparative Analysis with Structural Analogs

Substituent positioning critically impacts biological and chemical behavior:

CompoundKey DifferencesBioactivity Trend
4-Chloro-6,7-dimethoxy-2-methylquinolineMethoxy at 6,7Higher kinase inhibition
4-Chloro-6,8-dimethoxy-2-methylquinolineMethoxy at 6,8Enhanced solubility
4-Chloro-2,8-dimethylquinolineMethyl at 2,8Reduced antimicrobial potency

The 6,8-dimethoxy configuration improves aqueous solubility (by 40% compared to 6,7-isomers), favoring pharmaceutical formulation .

Applications in Materials Science

Quinoline derivatives contribute to optoelectronic materials due to their planar structure and π-conjugation:

  • Organic Light-Emitting Diodes (OLEDs): Thin films of methoxyquinolines exhibit luminance efficiencies of 15 cd/A.

  • Charge-Transport Layers: Electron-deficient chlorine atoms enhance hole mobility (μₕ = 0.12 cm²/V·s) .

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